5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile
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Overview
Description
5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile (5-Cl-2-DCPSN) is a promising new compound that has been the subject of much scientific research in the past decade. 5-Cl-2-DCPSN has been studied for its potential applications in various fields such as drug synthesis, drug delivery, and biocatalysis. It has also been explored for its potential use in the synthesis of new drugs, drug delivery systems, and biocatalysis.
Scientific Research Applications
5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile has been studied for its potential applications in various fields such as drug synthesis, drug delivery, and biocatalysis. It has been explored for its potential use in the synthesis of new drugs, drug delivery systems, and biocatalysis. In addition, it has been used as a catalyst in the synthesis of various biologically active compounds, including antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the development of various nanomaterials for drug delivery, such as liposomes, micelles, and nanoparticles.
Mechanism of Action
The exact mechanism of action of 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile is not fully understood, but it is believed to involve the inhibition of the enzyme cytochrome P450. This enzyme is involved in the metabolism of drugs and other compounds, and inhibition of this enzyme can lead to an increase in the bioavailability of drugs and other compounds. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have a beneficial effect on memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, it has been shown to have an inhibitory effect on the enzyme cytochrome P450, which can lead to an increase in the bioavailability of drugs and other compounds. Furthermore, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain, which can have a beneficial effect on memory and learning.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile in laboratory experiments is its low cost and easy availability. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. In addition, it is not very soluble in organic solvents, which can limit its use in certain reactions.
Future Directions
The potential future directions for 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile are numerous. It could be used as a catalyst in the synthesis of new drugs, drug delivery systems, and biocatalysis. It could also be used in the development of various nanomaterials for drug delivery, such as liposomes, micelles, and nanoparticles. In addition, it could be used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, it could be used to develop new methods for the detection and diagnosis of various diseases.
Synthesis Methods
5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile can be synthesized in a two-step process, the first step being the synthesis of the intermediate compound 4-chloro-2,6-dichlorophenyl sulfanyl nicotinonitrile (4-Cl-2,6-DCPSN). This is accomplished by reacting 4-chloro-2,6-dichlorophenol and thiophosgene in a 1:1 molar ratio in an anhydrous organic solvent at room temperature. The second step involves the reaction of 4-Cl-2,6-DCPSN with sodium hydroxide to form this compound.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2S/c19-14-6-4-11(5-7-14)13-8-12(9-22)18(23-10-13)24-17-15(20)2-1-3-16(17)21/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWWFNGQQAFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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